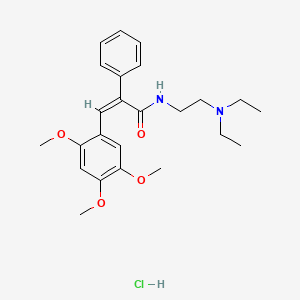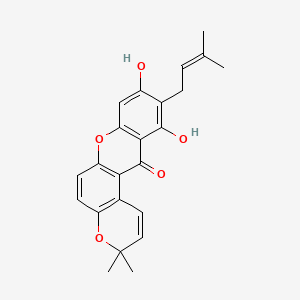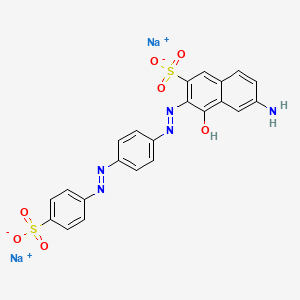
2,2'-((3,3'-Dichloro(1,1'-biphenyl)-4,4'-diyl)bis(azo))bis(N-(2-ethoxyphenyl)-3-oxobutyramide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 250-798-1: is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its unique properties and applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of EINECS 250-798-1 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve:
Starting Materials: The selection of high-purity starting materials is crucial.
Reaction Conditions: Controlled temperature, pressure, and pH levels are maintained to facilitate the desired chemical reactions.
Catalysts and Reagents: Specific catalysts and reagents are used to enhance the reaction efficiency and yield.
Industrial Production Methods
In industrial settings, the production of EINECS 250-798-1 is scaled up to meet commercial demands. The industrial methods include:
Batch Processing: This method involves producing the compound in large batches, ensuring consistency and quality.
Continuous Processing: A more efficient method where the compound is produced continuously, reducing production time and costs.
Quality Control: Rigorous quality control measures are implemented to ensure the compound meets industry standards.
化学反応の分析
Types of Reactions
EINECS 250-798-1 undergoes various chemical reactions, including:
Oxidation: The compound reacts with oxidizing agents to form oxidized products.
Reduction: Reduction reactions involve the gain of electrons, leading to reduced forms of the compound.
Substitution: In substitution reactions, one functional group in the compound is replaced by another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents like ethanol, methanol, and acetone.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of oxides and peroxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted compounds with different functional groups.
科学的研究の応用
EINECS 250-798-1 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological studies to understand cellular processes and mechanisms.
Medicine: Investigated for its potential therapeutic properties and applications in drug development.
Industry: Utilized in the production of various industrial products, including polymers and coatings.
作用機序
The mechanism of action of EINECS 250-798-1 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Receptors: It binds to specific receptors on the cell surface, triggering a cascade of intracellular events.
Modulating Enzyme Activity: The compound can modulate the activity of enzymes involved in various biochemical pathways.
Influencing Gene Expression: It may influence the expression of certain genes, leading to changes in cellular functions.
類似化合物との比較
EINECS 250-798-1 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
EINECS 203-770-8: Known for its distinct chemical properties and applications.
EINECS 234-985-5: Used in different industrial and research applications.
EINECS 239-934-0: Recognized for its unique reactivity and applications.
The uniqueness of EINECS 250-798-1 lies in its specific chemical structure and the range of applications it offers in various scientific fields.
特性
CAS番号 |
31775-17-4 |
|---|---|
分子式 |
C36H34Cl2N6O6 |
分子量 |
717.6 g/mol |
IUPAC名 |
2-[[2-chloro-4-[3-chloro-4-[[1-(2-ethoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(2-ethoxyphenyl)-3-oxobutanamide |
InChI |
InChI=1S/C36H34Cl2N6O6/c1-5-49-31-13-9-7-11-29(31)39-35(47)33(21(3)45)43-41-27-17-15-23(19-25(27)37)24-16-18-28(26(38)20-24)42-44-34(22(4)46)36(48)40-30-12-8-10-14-32(30)50-6-2/h7-20,33-34H,5-6H2,1-4H3,(H,39,47)(H,40,48) |
InChIキー |
LJUPKWWNSAQNRV-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC=C1NC(=O)C(C(=O)C)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC=CC=C4OCC)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


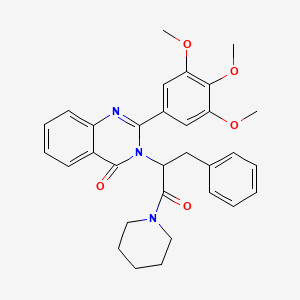
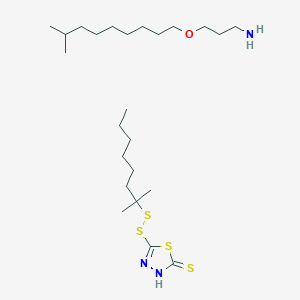


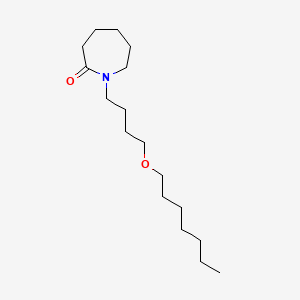
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[3-[[(2R)-3-amino-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-oxopropyl]disulfanyl]propanoyl-methylamino]propanoate](/img/structure/B12708108.png)
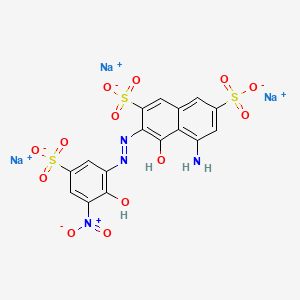
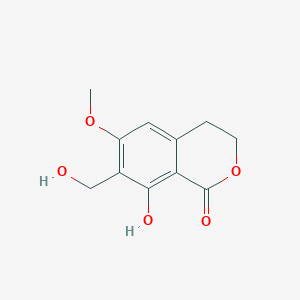
![Benzonitrile, 4-[[(4-butylphenyl)imino]methyl]-](/img/structure/B12708120.png)


